N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl and oxadiazole moieties in the structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Acetylation: The final step involves the acetylation of the oxadiazole derivative with 2-methylphenoxyacetic acid or its derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial and anticancer agent due to its ability to inhibit the growth of bacterial and cancer cells.
Biological Studies: Investigation of its effects on enzyme activity and cellular pathways.
Chemical Biology: Use as a probe to study biological processes and molecular interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzyme Activity: It can inhibit the activity of certain enzymes by binding to their active sites.
Disrupt Cellular Processes: It can interfere with cellular processes such as DNA replication and protein synthesis.
Induce Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of an oxadiazole ring.
N-phenylacetamide sulphonamides: Contains a sulfonamide group instead of the oxadiazole moiety.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a sulfonyl group and an amino acid residue.
These compounds share some structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C17H14BrN3O3 |
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Molecular Weight |
388.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-4-2-3-5-14(11)23-10-15(22)19-17-16(20-24-21-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
VKIFSSQZUXZYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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